molecular formula C10H17F2NO3 B1478409 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid CAS No. 2097984-52-4

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Cat. No. B1478409
CAS RN: 2097984-52-4
M. Wt: 237.24 g/mol
InChI Key: XOXPWJCYDHSQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid, also known as 3-EMDFPP, is an organic compound with a unique structure and a wide range of applications in scientific research. It is a synthetic intermediate used in the preparation of various heterocyclic compounds and pharmaceuticals. Its unique structure makes it an attractive target for researchers in the field of synthetic organic chemistry.

Scientific Research Applications

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of heterocyclic compounds and pharmaceuticals, including anticancer drugs, anti-inflammatory drugs, and antifungal agents. It is also used in the synthesis of polymers, such as polyethers and polyurethanes. Additionally, 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has been used in the synthesis of peptide and peptidomimetic compounds, which have potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that the compound acts as an electrophilic reagent, which can interact with nucleophilic centers in the target molecule to form a new bond. This reaction is believed to be the basis of its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid have not been extensively studied. However, it is believed that the compound can interact with various cellular components, such as proteins, enzymes, and nucleic acids, to affect their function. Additionally, 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and widely available, and the two-step synthesis process is relatively straightforward. Additionally, the compound has a wide range of applications in scientific research, making it a versatile and attractive target for researchers. However, there are some limitations to using 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid in laboratory experiments. It is a synthetic compound, which means that its effects on living organisms are not yet fully understood. Additionally, the two-step synthesis process can be time-consuming and labor-intensive.

Future Directions

There are several potential future directions for research on 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid. First, further research is needed to understand the mechanism of action of the compound and its effects on living organisms. Second, research should be conducted to further explore the potential applications of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid in the synthesis of pharmaceuticals and other compounds. Third, research should be conducted to improve the synthesis process, including the development of more efficient and cost-effective methods. Finally, further research should be conducted to explore the potential toxicity of 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid.

properties

IUPAC Name

3-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-2-16-6-8-5-10(11,12)7-13(8)4-3-9(14)15/h8H,2-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXPWJCYDHSQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 5
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid
Reactant of Route 6
3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.